4-(1,3-Oxazepin-2-yl)benzonitrile
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Overview
Description
4-(1,3-Oxazepin-2-yl)benzonitrile is a chemical compound that belongs to the class of oxazepines, which are seven-membered heterocyclic compounds containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Oxazepin-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with 1,4-dichloro-2-nitrobenzene in the presence of a base such as cesium carbonate (Cs₂CO₃). The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the oxazepine ring .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Oxazepin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazepine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(1,3-Oxazepin-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 4-(1,3-Oxazepin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: This compound is structurally similar but contains an additional benzene ring fused to the oxazepine ring.
Benzodiazepines: These compounds also contain a seven-membered ring with nitrogen but differ in their specific ring structure and functional groups.
Thiazepines: These compounds have a sulfur atom in place of the oxygen atom in the oxazepine ring
Uniqueness
4-(1,3-Oxazepin-2-yl)benzonitrile is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90180-44-2 |
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Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-(1,3-oxazepin-2-yl)benzonitrile |
InChI |
InChI=1S/C12H8N2O/c13-9-10-3-5-11(6-4-10)12-14-7-1-2-8-15-12/h1-8H |
InChI Key |
NIDHOEZCFIGDME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(OC=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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